N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide
Overview
Description
N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide is an organic compound that features a thiophene ring substituted with a propyl group and a carboxamide group, as well as an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the propyl group via a Friedel-Crafts alkylation reaction. The carboxamide group can be introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like HATU or EDC. The acetamidophenyl group can be attached through a nucleophilic substitution reaction, where an acetamidophenol derivative reacts with the thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is scalable. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
3-Acetamidophenol: A related compound with an acetamidophenyl group but lacking the thiophene ring.
Acetaminophen: Known for its analgesic and antipyretic properties, it shares the acetamidophenyl moiety.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring, propyl group, and acetamidophenyl moiety allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-5-15-8-12(10-21-15)16(20)18-14-7-4-6-13(9-14)17-11(2)19/h4,6-10H,3,5H2,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUOCMNAKFBNQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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